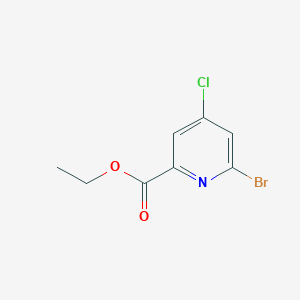![molecular formula C7H3BrN2O3 B13006100 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid CAS No. 1264193-14-7](/img/structure/B13006100.png)
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the oxazolo[4,5-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid typically involves the bromination of oxazolo[4,5-b]pyridine-2-carboxylic acid. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of oxazolo[4,5-b]pyridine-2-carboxylic acid with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Scientific Research Applications
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyridine-2-carboxylic acid
- 6-Bromopicolinic acid
- 2-Bromo-6-methylpyridine
- 6-Bromopyridine-3-carboxylic acid
Uniqueness
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid is unique due to the presence of the oxazolo[4,5-b]pyridine ring system, which imparts distinct electronic and steric properties compared to other brominated pyridine derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
1264193-14-7 |
|---|---|
Molecular Formula |
C7H3BrN2O3 |
Molecular Weight |
243.01 g/mol |
IUPAC Name |
6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)10-6(13-4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
JGDWAIZAPIVVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1OC(=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


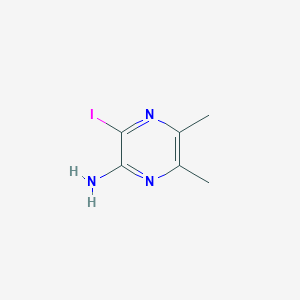
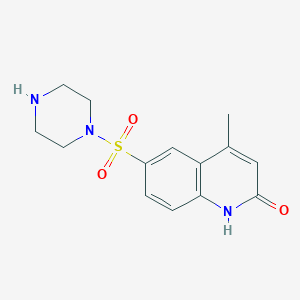
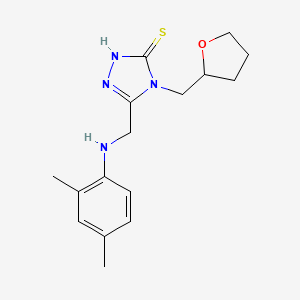
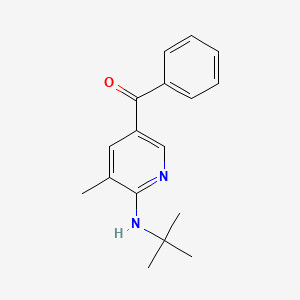

![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)
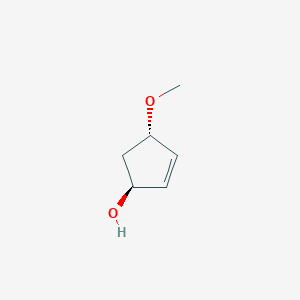
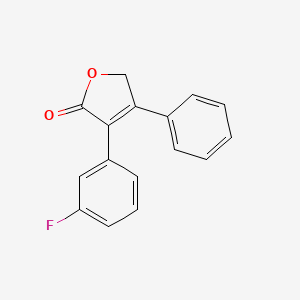
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13006080.png)
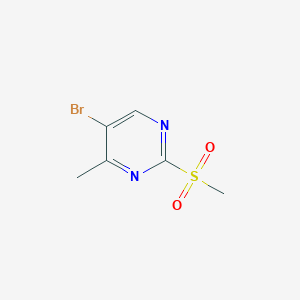
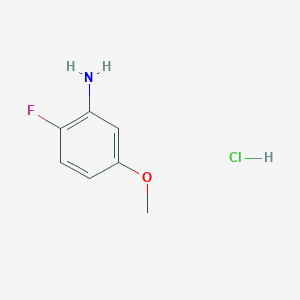
![7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13006102.png)
